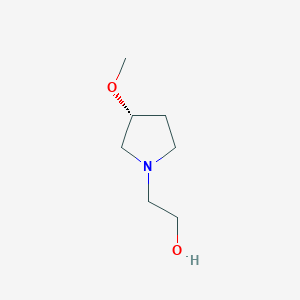![molecular formula C7H12ClN B11921193 6-Methylene-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B11921193.png)
6-Methylene-4-azaspiro[2.4]heptane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylene-4-azaspiro[2.4]heptane hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[2.4]heptane core with a methylene group at the 6-position and an azaspiro moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylene-4-azaspiro[2.4]heptane hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a cyclopropane derivative can be reacted with an aziridine to form the spirocyclic structure.
Introduction of the Methylene Group: The methylene group at the 6-position can be introduced through a dehydrohalogenation reaction. This involves the elimination of a halogen atom from a precursor molecule, resulting in the formation of a double bond.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylene-4-azaspiro[2.4]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Oxo derivatives of the spirocyclic core.
Reduction: Reduced derivatives with hydrogen atoms added to the double bonds.
Substitution: Substituted derivatives with new functional groups replacing the original leaving groups.
Applications De Recherche Scientifique
6-Methylene-4-azaspiro[2.4]heptane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Methylene-4-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The methylene group at the 6-position can participate in chemical reactions, leading to the formation of active intermediates that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-4-azaspiro[2.4]heptane hydrochloride: Similar structure but with a methyl group instead of a methylene group.
4-Azaspiro[2.4]heptane hydrochloride: Lacks the methylene group at the 6-position.
6-Methylene-4-azaspiro[2.5]octane hydrochloride: Similar structure but with an additional carbon atom in the spirocyclic core.
Uniqueness
6-Methylene-4-azaspiro[2.4]heptane hydrochloride is unique due to the presence of the methylene group at the 6-position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H12ClN |
|---|---|
Poids moléculaire |
145.63 g/mol |
Nom IUPAC |
6-methylidene-4-azaspiro[2.4]heptane;hydrochloride |
InChI |
InChI=1S/C7H11N.ClH/c1-6-4-7(2-3-7)8-5-6;/h8H,1-5H2;1H |
Clé InChI |
WWJOYQZKAIKMDP-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC2(CC2)NC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




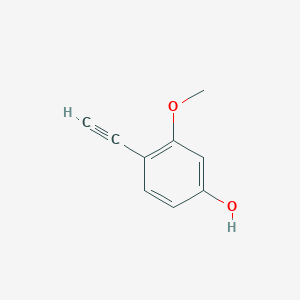
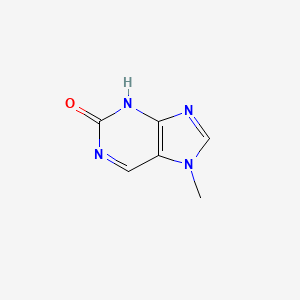
![2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11921133.png)

![7'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11921139.png)
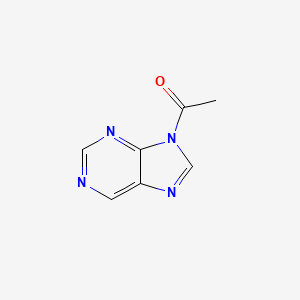
![3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11921146.png)
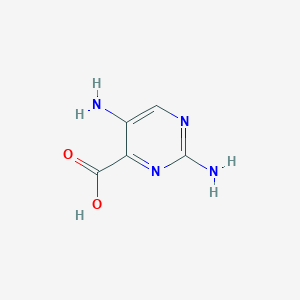

![5-Methyl-5-azaspiro[3.5]nonan-8-one](/img/structure/B11921179.png)

